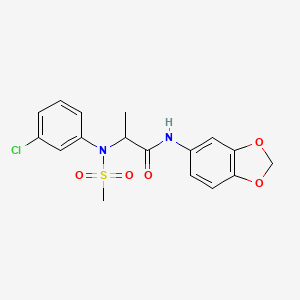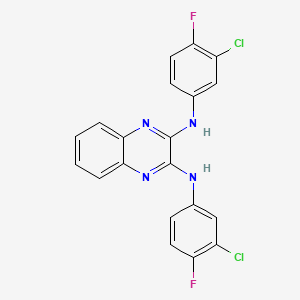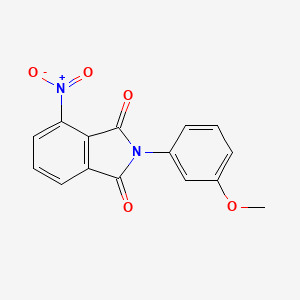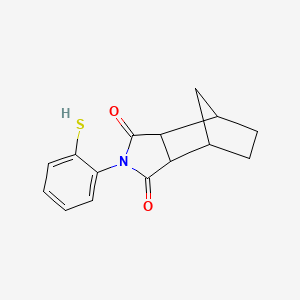![molecular formula C15H17ClFNO B12478382 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE is a complex organic compound characterized by the presence of a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amine group attached to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 3-chloro-4-fluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the 2-methylpropyl amine group via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{[5-(3-CHLORO-4-FLUOROPHENYL)THIOPHEN-2-YL]METHYL}(2-METHYLPROPYL)AMINE: Similar structure but with a thiophene ring instead of a furan ring.
{[5-(3-CHLORO-4-FLUOROPHENYL)PYRIDIN-2-YL]METHYL}(2-METHYLPROPYL)AMINE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17ClFNO |
|---|---|
Molecular Weight |
281.75 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H17ClFNO/c1-10(2)8-18-9-12-4-6-15(19-12)11-3-5-14(17)13(16)7-11/h3-7,10,18H,8-9H2,1-2H3 |
InChI Key |
PEAXGRJVTLSOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12478307.png)

![3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478324.png)
![1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione](/img/structure/B12478329.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12478332.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B12478372.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12478379.png)


![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
